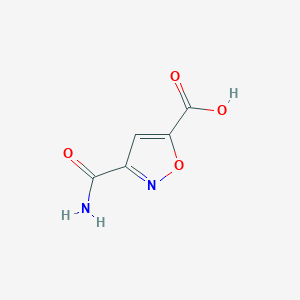
3-Carbamoyl-1,2-oxazole-5-carboxylic acid
Overview
Description
3-Carbamoyl-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazoles, including 3-Carbamoyl-1,2-oxazole-5-carboxylic acid, involves several methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles . Another method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
The molecular structure of 3-Carbamoyl-1,2-oxazole-5-carboxylic acid consists of a five-membered oxazole ring with a carbamoyl group at the 3-position and a carboxylic acid group at the 5-position.Chemical Reactions Analysis
Oxazoles, including 3-Carbamoyl-1,2-oxazole-5-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions . They can also undergo decarboxylative cross-coupling reactions with aryl halides .Physical And Chemical Properties Analysis
3-Carbamoyl-1,2-oxazole-5-carboxylic acid is a stable compound with a molecular weight of 156.1 g/mol. More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the retrieved sources.Scientific Research Applications
Heterocyclic Building Blocks
Oxazole derivatives, including 3-Carbamoyl-1,2-oxazole-5-carboxylic acid, are often used as heterocyclic building blocks in the synthesis of new chemical entities in medicinal chemistry .
Antimicrobial Activity
Oxazole derivatives have been found to exhibit antimicrobial activity. The substitution pattern in oxazole derivatives plays a pivotal role in delineating this biological activity .
Anticancer Activity
Some oxazole derivatives have shown potential as anticancer agents. Their effectiveness can vary based on the specific substitution pattern .
Antitubercular Activity
Oxazole derivatives have also been studied for their antitubercular activity .
Anti-inflammatory Activity
Certain oxazole derivatives have demonstrated anti-inflammatory properties .
Antidiabetic Activity
Research has indicated that some oxazole derivatives may have antidiabetic properties .
Antiobesity Activity
Some oxazole derivatives have been found to exhibit antiobesity activity .
Antioxidant Activity
Safety and Hazards
Mechanism of Action
The mode of action of a compound generally involves its interaction with a biological target, such as a protein or enzyme, leading to a change in the target’s activity. This can result in various downstream effects, depending on the specific pathways that the target is involved in .
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These properties can greatly impact a compound’s bioavailability, or the extent and rate at which it reaches its site of action .
The molecular and cellular effects of a compound’s action can vary widely, depending on the specific compound and its mode of action. These effects can range from changes in gene expression to alterations in cellular signaling pathways .
Environmental factors, such as temperature, pH, and the presence of other compounds, can influence a compound’s action, efficacy, and stability .
properties
IUPAC Name |
3-carbamoyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c6-4(8)2-1-3(5(9)10)11-7-2/h1H,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCPWTUSABFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665605 | |
| Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
CAS RN |
251912-77-3 | |
| Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)
![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)
![3-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B1451492.png)








![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)
![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)
